

Application Notes and Protocols for Cabotegravir Quantification in Cerebrospinal Fluid

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Compound of Interest

Compound Name:	Cabotegravir
Cat. No.:	B8008094

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of **cabotegravir** in cerebrospinal fluid (CSF), a critical aspect of central nervous system (CNS) penetration studies for this long-acting antiretroviral drug. The protocols and data presented are compiled from published research findings and are intended to guide the development and implementation of similar assays in a research setting.

Introduction

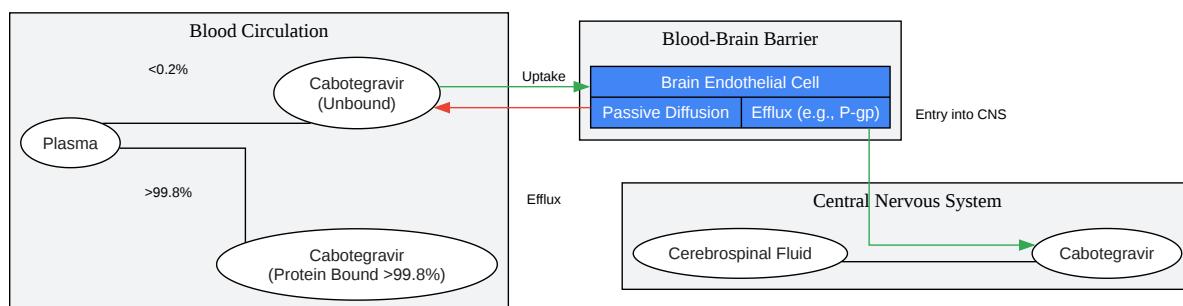
Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV-1 infection.[1] As a long-acting injectable formulation, it offers a significant advantage in terms of adherence.[2][3][4] The CNS is a key sanctuary site for HIV, making it crucial to determine the extent of antiretroviral drug penetration into the CSF to ensure therapeutic concentrations are achieved and maintained.[5] This document outlines the methodologies for quantifying **cabotegravir** in CSF and presents a summary of reported concentrations from clinical studies.

Mechanism of Action and CNS Penetration

Cabotegravir inhibits the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell genome, thereby halting the viral replication cycle.[6] The blood-brain

barrier (BBB) and the blood-CSF barrier are physiological hurdles that restrict the entry of drugs into the CNS.[7][8] The penetration of drugs like **cabotegravir** is influenced by factors such as molecular weight, protein binding, and active transport mechanisms, including efflux pumps like P-glycoprotein (P-gp) that can limit CNS exposure.[7][9] Despite these barriers, studies have shown that **cabotegravir** penetrates the CSF at concentrations sufficient to inhibit viral replication.[5][7][10]

Below is a diagram illustrating the proposed transport of **cabotegravir** across the blood-brain barrier.



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Proposed mechanism of **cabotegravir** transport across the blood-brain barrier.

Quantitative Data from Clinical Studies

The following tables summarize the pharmacokinetic data of **cabotegravir** in plasma and CSF from clinical studies involving long-acting injectable formulations.

Table 1: **Cabotegravir** Concentrations in Plasma and CSF (LATTE-2 Substudy)[5][10][11]

Dosing Regimen	Matrix	Analyte	Median Concentration (min, max)	CSF-to-Plasma Ratio (%)
Every 4 Weeks (Q4W)	Total Plasma	Cabotegravir	3.02 µg/mL (2.37, 5.10)	0.30
Total CSF	Cabotegravir		0.0127 µg/mL (0.0082, 0.0159)	
Every 8 Weeks (Q8W)	Total Plasma	Cabotegravir	3.92 µg/mL (1.30, 6.41)	0.34
Total CSF	Cabotegravir		0.0106 µg/mL (0.0053, 0.0245)	

Table 2: Cabotegravir Concentrations in Plasma and CSF (Additional Study Data)[12]

Matrix	Analyte	Median Concentration (range)
Total Plasma	Cabotegravir	1375 ng/mL (963-2422)
Total CSF	Cabotegravir	3.48 ng/mL (1.47-7.60)

Table 3: Bioanalytical Method Performance[5]

Matrix	Analyte	Lower Limit of Quantification (LLOQ)	Upper Limit of Quantification (ULOQ)	Precision (%CV)
Plasma (Total)	Cabotegravir	25 ng/mL	25,000 ng/mL	<15%
Plasma (Unbound)	Cabotegravir	1 ng/mL	2,500 ng/mL	<15%
CSF	Cabotegravir	1 ng/mL	1,000 ng/mL	<15%

Experimental Protocol: Quantification of Cabotegravir in CSF by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **cabotegravir** in human CSF. The method is based on protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.

1. Materials and Reagents

- **Cabotegravir** analytical standard
- Stable isotope-labeled internal standard (e.g., **Cabotegravir-d4**)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Ammonium formate, LC-MS grade
- Ultrapure water
- Human CSF (drug-free, for calibration standards and quality controls)

2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: C18 or Phenyl column (e.g., Acquity UPLC BEH Phenyl, 1.7 μ m, 150 mm \times 2.1 mm)[13]

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve **cabotegravir** analytical standard in a suitable solvent (e.g., Methanol).
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in a similar manner.
- Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 ACN:water to create working solutions for calibration standards and quality controls.
- Calibration Standards (CS): Spike drug-free human CSF with the appropriate working solutions to create a calibration curve covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples in drug-free human CSF at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for standards, QCs, and unknown CSF samples.
- Pipette 100 μ L of CSF sample, CS, or QC into the corresponding tubes.
- Add 20 μ L of the internal standard working solution to each tube (except for blank samples).
- Add 300 μ L of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

- Vortex briefly and centrifuge before injection into the LC-MS/MS system.

5. LC-MS/MS Analysis

- Chromatographic Conditions (Example)

- Column: Acquity UPLC BEH Phenyl, 1.7 μ m, 150 mm \times 2.1 mm[13]

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Flow Rate: 0.3-0.4 mL/min[13]

- Column Temperature: 35-40°C[13]

- Injection Volume: 5-10 μ L

- Gradient Elution: Develop a gradient to ensure separation of **cabotegravir** from endogenous CSF components.

- Mass Spectrometric Conditions (Example)

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- **Cabotegravir**: Determine precursor and product ions (e.g., m/z 406.1 \rightarrow 251.1)

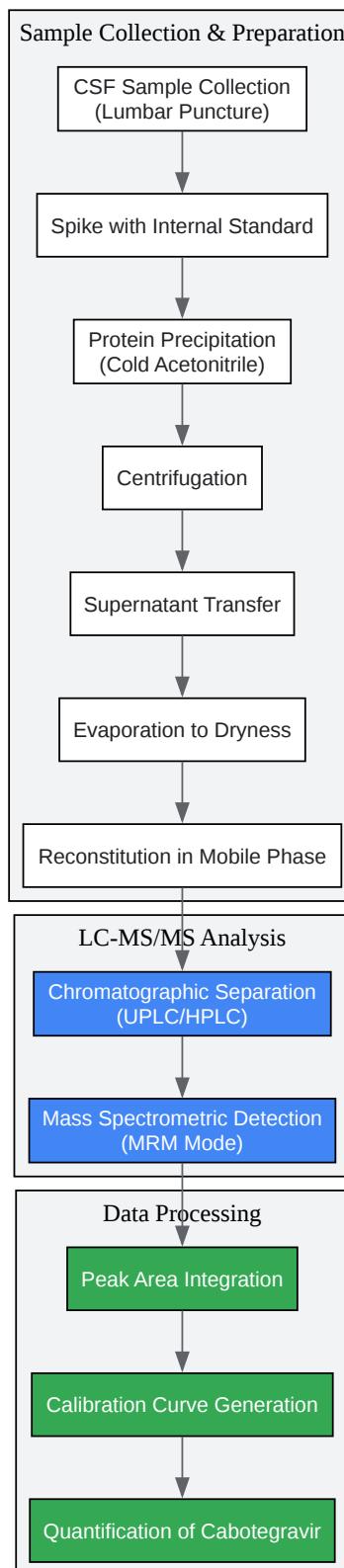
- Internal Standard: Determine precursor and product ions for the stable isotope-labeled IS.

- Optimize instrument parameters such as capillary voltage, source temperature, and collision energy.

6. Data Analysis and Quantification

- Integrate the peak areas for **cabotegravir** and the internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of **cabotegravir** in the QC and unknown samples from the calibration curve.

Below is a diagram illustrating the experimental workflow for **cabotegravir** quantification in CSF.

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Experimental workflow for **cabotegravir** quantification in CSF.

Conclusion

The quantification of **cabotegravir** in CSF is essential for understanding its CNS penetration and potential efficacy in treating and preventing HIV in this critical sanctuary site. The LC-MS/MS method described, along with the summarized clinical data, provides a robust framework for researchers and drug development professionals. The data indicates that long-acting injectable **cabotegravir** achieves CSF concentrations that exceed the in vitro EC50 for wild-type HIV-1, supporting its role in maintaining virological suppression within the CNS.[5][10]

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- To cite this document: BenchChem. [Application Notes and Protocols for Cabotegravir Quantification in Cerebrospinal Fluid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8008094#cabotegravir-quantification-in-cerebrospinal-fluid-for-cns-penetration-studies>]

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